Lavandulyl diphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O7P2 |
|---|---|
Molecular Weight |
314.21 g/mol |
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13) |
InChI Key |
LHLLBECTIHFNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(COP(=O)(O)OP(=O)(O)O)C(=C)C)C |
Origin of Product |
United States |
Lavandulyl Diphosphate Biosynthesis: Pathways and Precursors
Initial Metabolic Pathways for Hemiterpene Diphosphate (B83284) Units (C5)
All terpenoids, including LPP, are synthesized from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In plants, two distinct and spatially separated metabolic pathways are responsible for producing these essential building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. mdpi.comnih.govrsc.org
The Mevalonate (MVA) pathway is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org In plant cells, this pathway is localized in the cytosol. nih.govrsc.orgexlibrisgroup.com The MVA pathway begins with acetyl-CoA, a central metabolite in cellular metabolism. mdpi.comwikipedia.org Through a series of enzymatic steps, three molecules of acetyl-CoA are condensed and subsequently reduced to form the six-carbon intermediate, (R)-mevalonate. wikipedia.orgyoutube.com
This mevalonate intermediate then undergoes two successive phosphorylation steps, followed by a decarboxylation reaction, to yield the five-carbon compound isopentenyl diphosphate (IPP). nih.govwikipedia.orgyoutube.com The MVA pathway is primarily responsible for producing the precursors for cytosolic and mitochondrial terpenoids, such as sesquiterpenes (C15) and triterpenes (C30), which include sterols. rsc.orgexlibrisgroup.com
Table 1: Overview of the Mevalonate (MVA) Pathway
| Feature | Description |
|---|---|
| Cellular Location | Cytosol nih.govrsc.org |
| Starting Material | Acetyl-CoA mdpi.comwikipedia.org |
| Key Intermediate | (R)-Mevalonate wikipedia.orgyoutube.com |
| Final C5 Product | Isopentenyl Diphosphate (IPP) nih.govwikipedia.org |
| Primary Downstream Products | Sesquiterpenes, Triterpenes (e.g., Sterols) rsc.org |
The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in most bacteria, some eukaryotic parasites, and the plastids of plant cells. nih.govrsc.orgresearchgate.net This pathway provides the IPP and DMAPP precursors for isoprenoids synthesized within the plastids, such as monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include carotenoids and the side chains of chlorophylls. rsc.orgresearchgate.net
The MEP pathway starts with the condensation of two central metabolites from glycolysis: pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP). mdpi.comrsc.orgoup.com The first committed step involves the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and is considered a key rate-limiting point in the pathway. nih.govoup.com Through a series of enzymatic reactions, the initial substrates are converted into the key intermediate (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). rsc.orgoup.com The final enzyme of the pathway, HMBPP reductase (HDR), then converts HMBPP into a mixture of IPP and DMAPP. oup.com
Table 2: Overview of the Methylerythritol Phosphate (MEP) Pathway
| Feature | Description |
|---|---|
| Cellular Location | Plastids rsc.orgresearchgate.net |
| Starting Materials | Pyruvate and D-glyceraldehyde-3-phosphate (GAP) mdpi.comrsc.org |
| Key Intermediate | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) rsc.orgoup.com |
| Final C5 Products | Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) researchgate.netoup.com |
| Primary Downstream Products | Monoterpenes, Diterpenes, Carotenoids, Chlorophyll side-chains rsc.orgresearchgate.net |
Both the MVA and MEP pathways produce the C5 building blocks IPP and DMAPP. mdpi.com While the MEP pathway can produce both isomers directly, the MVA pathway primarily yields IPP. nih.govoup.com The crucial interconversion between the relatively unreactive IPP and the more reactive electrophile DMAPP is catalyzed by the enzyme Isopentenyl Diphosphate Isomerase (IPPI or IDI). researchgate.netwikipedia.orgportlandpress.com
This isomerization is an essential step in all isoprenoid biosynthesis, as it balances the cellular pools of IPP and DMAPP required for the subsequent condensation reactions. wikipedia.orgportlandpress.com The reaction proceeds via a protonation/deprotonation mechanism, which involves the formation of a transient carbocation intermediate. researchgate.netwikipedia.org This reversible reaction allows cells to precisely manage the supply of the homoallylic substrate (IPP) and the allylic substrate (DMAPP) for various terpene synthases. science.gov
Enzymatic Condensation of Dimethylallyl Diphosphate (DMAPP) to Lavandulyl Diphosphate
The formation of this compound (LPP) is a departure from the canonical "head-to-tail" (C1'-C4) condensation reactions that form most terpenes. Instead, LPP is synthesized via an irregular "head-to-middle" (C1'-C2) coupling of two DMAPP molecules. acs.orgnih.gov
The unique condensation reaction to form LPP is catalyzed by the enzyme this compound Synthase (LPPS). acs.orgnih.govnih.gov This enzyme belongs to the cis-prenyltransferase superfamily. acs.org LPPS selectively utilizes two molecules of DMAPP as its substrates. acs.orgnih.gov
The catalytic mechanism involves two distinct binding sites within the enzyme, an allylic site (S1) and a nucleophilic site (S2). nih.govnih.govresearchgate.net
One molecule of DMAPP binds to the S1 site, where its diphosphate group interacts with a magnesium ion (Mg²⁺), facilitating its ionization to form a dimethylallyl carbocation and a pyrophosphate anion (PPi). acs.orgnih.gov
A second DMAPP molecule binds to the S2 site, acting as the nucleophile. nih.govnih.gov
The double bond of the DMAPP in the S2 site performs a nucleophilic attack on the C2 ("middle") of the carbocation in the S1 site. acs.orgd-nb.info
This attack forms a new C1'-C2 bond, creating the branched lavandulyl carbocation intermediate. nih.govnih.gov
Finally, a proton is abstracted from this intermediate to form the stable double bond in the final product, this compound (LPP). nih.govresearchgate.net
The enzyme LPPS from Lavandula x intermedia has been identified and characterized as being responsible for this reaction, confirming the biosynthetic origin of irregular monoterpenes in lavender. acs.orgnih.gov
Table 3: Properties of this compound Synthase (LPPS)
| Property | Description |
|---|---|
| Enzyme Class | cis-Prenyltransferase acs.org |
| Substrates | Two molecules of Dimethylallyl Diphosphate (DMAPP) acs.orgnih.gov |
| Product | This compound (LPP) nih.govnih.gov |
| Reaction Type | "Head-to-middle" (C1'-C2) condensation acs.orgnih.gov |
| Key Active Site Residue | Histidine (His78 in one studied structure) is essential for catalysis, facilitating diphosphate release. nih.govnih.govresearchgate.net |
The "head-to-middle" condensation reaction catalyzed by LPPS is a stereospecific process. The nucleophilic attack of one DMAPP molecule on the other leads to the formation of a new chiral center at the C2' carbon of the resulting LPP molecule. d-nb.info
Structural and mechanistic studies comparing LPPS to other related enzymes suggest that the relative positioning of the two DMAPP substrates within the S1 and S2 active sites dictates the stereochemical outcome of the reaction. acs.orgd-nb.info Based on these comparisons and the analysis of reaction products, the absolute configuration of the chiral center in the this compound produced by the LPPS from Lavandula x intermedia is proposed to be (R). d-nb.info The formation of this specific stereoisomer is crucial for the subsequent biosynthesis of fragrant compounds like (R)-lavandulol. nih.gov
Distinction from Canonical "Head-to-Tail" Condensations (e.g., Geranyl Diphosphate, Farnesyl Diphosphate)
The biosynthesis of most terpenes follows the well-established "isoprene rule," where C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are linked in a "head-to-tail" fashion. researchgate.netbeilstein-journals.org This canonical condensation is catalyzed by prenyltransferase enzymes like geranyl diphosphate synthase (GPPS) and farnesyl diphosphate synthase (FPPS). frontiersin.orgmdpi.comdaneshyari.com In these reactions, the C1 ("head") of an allylic precursor such as DMAPP or geranyl diphosphate (GPP) forms a bond with the C4 ("tail") of the homoallylic IPP. mdpi.comacs.org This sequential addition of IPP units leads to the formation of linear isoprenoid precursors like GPP (C10), FPP (C15), and geranylgeranyl diphosphate (GGPP) (C20). frontiersin.orgmdpi.comnih.gov These molecules are the direct precursors for the vast majority of regular monoterpenes, sesquiterpenes, and diterpenes, respectively. frontiersin.orgresearchgate.netmdpi.com
In stark contrast, the biosynthesis of this compound is classified as an "irregular" or "non-canonical" terpene synthesis because it does not follow the head-to-tail principle. researchgate.netnih.gov The formation of LPP is catalyzed by a unique enzyme, this compound synthase (LPPS). acs.orgwikipedia.orgnih.gov This enzyme catalyzes a "head-to-middle" (or C1'-C2) condensation of two molecules of the allylic precursor, dimethylallyl diphosphate (DMAPP). frontiersin.orgacs.orgresearchgate.netnih.gov This unusual mechanism, which bypasses the use of IPP as the nucleophilic substrate, results in the characteristic branched-chain structure of this compound. nih.govnih.gov The discovery of LPPS, a cis-prenyl diphosphate synthase, was significant as it represented a novel enzymatic activity in plants for producing irregular monoterpene precursors. nih.govnih.gov
The structural difference between these condensation reactions is fundamental to the diversity of terpenes in nature. While head-to-tail condensations produce linear chains, the head-to-middle condensation creates a distinct, non-linear skeleton that serves as the foundation for irregular monoterpenes. frontiersin.orgresearchgate.net
Table 1: Comparison of Biosynthetic Condensation Reactions
| Feature | This compound (LPP) Biosynthesis | Canonical Isoprenoid Biosynthesis (GPP, FPP) |
|---|---|---|
| Condensation Type | Head-to-middle frontiersin.orgresearchgate.netnih.gov | Head-to-tail frontiersin.orgacs.orgresearchgate.net |
| Enzyme(s) | This compound Synthase (LPPS) wikipedia.orgnih.gov | Geranyl Diphosphate Synthase (GPPS), Farnesyl Diphosphate Synthase (FPPS) frontiersin.orgdaneshyari.com |
| Substrates | 2 x Dimethylallyl Diphosphate (DMAPP) acs.orgontosight.ainih.gov | 1 x DMAPP + 1 or more Isopentenyl Diphosphate (IPP) mdpi.comdaneshyari.comnih.gov |
| Product Class | Irregular Monoterpene Precursor (C10) frontiersin.orgresearchgate.net | Regular Monoterpene (GPP, C10), Sesquiterpene (FPP, C15) Precursors frontiersin.orgmdpi.com |
| Resulting Structure | Branched, non-linear skeleton | Linear chain |
Downstream Metabolic Fates of this compound within Biological Systems
Once synthesized, this compound serves as a specific precursor for a limited range of irregular monoterpenoids, most notably those found in lavender (genus Lavandula). nih.govnih.gov The primary metabolic fate of LPP is its conversion to the alcohol lavandulol (B192245). acs.orgnih.govnih.gov This transformation is accomplished through the action of a phosphatase enzyme, such as RdgB, which removes the diphosphate group from LPP. biorxiv.orgbiorxiv.org
Lavandulol itself can be a final product, contributing to the characteristic fragrance of lavender essential oil. nih.govnih.gov However, it can undergo further modification. In many lavender species, lavandulol is converted to lavandulyl acetate (B1210297) through the catalytic action of an alcohol acetyltransferase (AAT). nih.govbiorxiv.orgbiorxiv.org This esterification reaction is a common final step in the biosynthesis of volatile compounds in plants, often altering the aroma profile and stability of the molecule. daneshyari.com Therefore, the downstream pathway from LPP leads directly to the production of key components responsible for the distinct scent of lavender. daneshyari.comnih.gov The metabolic engineering of the LPPS gene could potentially be used to modulate the production of lavandulol and its derivatives in plants. nih.govscience.gov
Lavandulyl Diphosphate Synthase Lpps : Enzymology and Catalysis
Enzyme Classification and Nomenclature of Lavandulyl Diphosphate (B83284) Synthase
The classification and naming of Lavandulyl Diphosphate Synthase reflect its unique catalytic function in joining two isoprene (B109036) units in a non-standard orientation.
Characterization as an Irregular cis-Isoprenyl Diphosphate Synthase (cis-IDS)
This compound synthase (LPPS) is classified as an irregular monoterpene synthase. nih.gov Unlike typical terpene synthases that catalyze "head-to-tail" condensations of isoprenoid units, LPPS facilitates a "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules. nih.govresearchgate.net This irregular linkage is a defining characteristic. expasy.orgenzyme-database.org
Furthermore, LPPS is identified as a member of the cis-isoprenyl diphosphate synthase (cis-IDS) superfamily. acs.org This classification is based on its structural and mechanistic similarities to other cis-prenyltransferases, such as undecaprenyl diphosphate synthase (UPPS), which is involved in bacterial cell wall biosynthesis. nih.govnih.gov LPPS from Lavandula x intermedia was the first cis-IDS fold enzyme identified to be involved in the synthesis of irregular isoprenoids. acs.org
Systematic Enzyme Naming: Dimethylallyl-diphosphate:dimethylallyl-diphosphate Dimethylallyltransferase (lavandulyl-diphosphate-forming)
The systematic name for this compound Synthase, as designated by the Enzyme Commission (EC), is dimethylallyl-diphosphate:dimethylallyl-diphosphate dimethylallyltransferase (lavandulyl-diphosphate-forming) . wikipedia.orgqmul.ac.uk This name precisely describes the reaction: the enzyme transfers a dimethylallyl group from one DMAPP molecule to another, forming this compound. It belongs to the family of transferases, specifically those transferring alkyl or aryl groups other than methyl groups, and is assigned the EC number 2.5.1.69 . wikipedia.orgebi.ac.uk
Alternative Enzymatic Designations (e.g., FDS-5)
In addition to its formal names, this compound Synthase is also known by alternative designations in scientific literature and databases. One common alternative name is FDS-5 . expasy.orgwikipedia.org
Structural Biology of this compound Synthase
The three-dimensional structure of LPPS provides critical insights into its unique catalytic mechanism for forming irregular monoterpenes.
X-ray Crystallography and Three-Dimensional Structure Elucidation of LPPS
Interactive Table 1: Crystallographic Data for Lavandula x intermedia LPPS (Apo Form)
| Parameter | Value |
| PDB ID | 5HC6 |
| Method | X-ray Diffraction |
| Resolution | 2.15 Å |
| Space Group | C 2 2 21 |
| R-Value Work | 0.179 |
| R-Value Free | 0.234 |
Data sourced from RCSB PDB. rcsb.org
Active Site Architecture and Substrate Binding Pockets (S1 and S2 sites)
The structural analyses of LPPS have identified a large active site cavity containing two distinct substrate-binding pockets, designated as S1 and S2. nih.gov This two-site architecture is crucial for orchestrating the "head-to-middle" condensation reaction.
S1 Site (Allylic Site): This pocket binds one molecule of DMAPP, which acts as the allylic substrate. nih.gov Within the S1 site, the DMAPP molecule is positioned to ionize, releasing its diphosphate group and forming a dimethylallyl carbocation intermediate. nih.govnih.gov A key amino acid residue, His78, is located in this site and is essential for catalysis, likely by facilitating the release of the diphosphate. nih.govnih.gov
S2 Site (Nucleophilic Site): The second molecule of DMAPP binds to the S2 site, where it functions as the nucleophile. nih.govnih.gov The double bond of the DMAPP in the S2 pocket attacks the carbocation intermediate formed in the S1 site. nih.gov The final step of the reaction involves a proton abstraction from the resulting lavandulyl carbocation to form the final product, (R)-lavandulyl diphosphate. nih.govnih.gov It is proposed that the phosphate (B84403) group of the DMAPP molecule in the S2 site acts as the base for this proton abstraction. nih.govnih.gov
Interactive Table 2: Features of LPPS Active Site Pockets
| Site | Designation | Bound Substrate | Role in Catalysis | Key Features |
| S1 | Allylic Site | DMAPP (Molecule 1) | Forms electrophilic carbocation | Contains essential His78 residue; Promotes ionization of DMAPP |
| S2 | Nucleophilic Site | DMAPP (Molecule 2) | Acts as the nucleophile | Positions DMAPP for attack on the carbocation; Phosphate group acts as a base |
Quaternary Structure: Homodimeric Assembly and Organization
Research indicates that this compound Synthase from Lavandula x intermedia (LiLPPS) functions as a homodimer. nih.gov This homodimeric organization is a common feature among archetypal cis-isoprenyl diphosphate synthases (cis-IDSs), particularly those that produce short- and medium-chain isoprenoids. acs.orgbiorxiv.org The enzyme exhibits a sigmoidal saturation curve with a Hill coefficient of 2.7, which suggests a positive cooperative interaction between the catalytic sites of the two identical subunits. nih.gov This cooperative binding implies that the binding of a substrate molecule to one active site increases the affinity for substrate binding at the adjacent active site, enhancing catalytic efficiency.
Identification of Conserved Structural Motifs and Residues within the cis-IDS Fold
The three-dimensional structure of LPPS is remarkably similar to that of bacterial cis-prenyl synthases, such as undecaprenyl diphosphate synthase (UPPS). nih.govresearchgate.net This structural conservation extends to key residues and motifs essential for substrate binding and catalysis. Like other members of the versatile cis-IDS superfamily, LPPS contains conserved aspartate and arginine residues that play crucial roles in the catalytic process. acs.org
Key conserved residues identified through structural and sequence analyses include:
Magnesium-Coordinating Aspartate: A highly conserved aspartate residue (Asp76 in Lavandula x intermedia LPPS) is critical for coordinating with magnesium ions, which are essential for the ionization of the diphosphate group of the substrate. nih.govatomistry.com
Diphosphate-Binding Arginine Residues: Several conserved arginine residues are involved in binding the diphosphate moiety of the substrate molecules, helping to position them correctly within the active site. acs.org
| Feature | Description | Key Residues in L. x intermedia LPPS | Reference |
| Overall Fold | cis-Isoprenyl Diphosphate Synthase (cis-IDS) fold | N/A | acs.org |
| Quaternary Structure | Homodimer | N/A | acs.orgnih.gov |
| Mg²⁺ Coordination | Conserved Aspartate residue | Asp76 | nih.govacs.orgatomistry.com |
| Substrate Binding | Conserved Arginine residues for diphosphate binding | Conserved Arginines | acs.org |
| Key Catalytic Residue | Unique Histidine essential for catalysis | His78 | nih.govresearchgate.net |
N-terminal Chloroplast-Targeting Signal Peptide
Plant-derived LPPS is synthesized in the cytosol as a preprotein that includes an N-terminal chloroplast-targeting signal peptide. acs.org This transit peptide, estimated to be approximately 55 residues long, directs the enzyme to the chloroplast, the site of monoterpene biosynthesis in plants. nih.govresearchgate.net Upon successful import into the chloroplast, this N-terminal sequence is cleaved off to yield the mature, active enzyme. frontiersin.org Attempts to express and crystallize the full-length LPPS protein, including the N-terminal transit peptide, were challenging, suggesting that this domain may affect protein solubility and folding when expressed in bacterial systems. nih.gov Soluble, active enzyme for structural studies was successfully produced only after deleting this N-terminal targeting sequence. nih.govresearchgate.net
Catalytic Mechanism and Reaction Intermediates of this compound Synthase
The catalytic mechanism of LPPS involves a series of coordinated steps within two distinct active sites, designated S1 (the allylic site) and S2. nih.gov The process begins with the binding of two DMAPP molecules and culminates in the formation of this compound through a unique carbocation-mediated reaction cascade.
Role of Magnesium Ions in Diphosphate Ionization
Magnesium ions (Mg²⁺) are indispensable cofactors for LPPS activity. nih.gov A Mg²⁺ ion, coordinated by the conserved Asp76 residue and water molecules, binds to the diphosphate moiety of the DMAPP substrate in the allylic S1 site. nih.govatomistry.com This interaction is fundamental to the catalytic process, as it facilitates the ionization of the diphosphate group, promoting its departure as a stable pyrophosphate anion (PPi). nih.gov This ionization event generates a highly reactive dimethylallyl carbocation, which is the first key step in the condensation reaction. nih.gov
Formation and Stabilization of Carbocationic Intermediates (e.g., Lavandulyl Carbocation)
Following the Mg²⁺-assisted ionization of the first DMAPP molecule in the S1 site, the resulting dimethylallyl carbocation is attacked by the double bond of the second DMAPP molecule, which acts as the nucleophile from the S2 site. nih.gov This "head-to-middle" condensation reaction forms a new carbon-carbon bond and generates the key reaction intermediate: the lavandulyl carbocation. nih.govnih.gov The enzyme's active site architecture plays a crucial role in stabilizing this highly reactive and transient carbocationic intermediate, shielding it from premature quenching by solvent molecules and guiding it toward the final product formation. nih.govnih.gov
Proton Abstraction during Product Formation by Proximal Phosphate Group
The final step in the catalytic cycle is the quenching of the lavandulyl carbocation to form the neutral product, this compound. Structural analyses of the LPPS active site reveal an absence of any basic amino acid residues positioned to act as a general base for proton abstraction. nih.gov Instead, the enzyme employs an elegant substrate-assisted mechanism. nih.govresearchgate.net An oxygen atom from the proximal phosphate group of the second substrate molecule (the former nucleophile in the S2 site) is ideally positioned approximately 3 Å from a methyl proton on the carbocation intermediate. nih.gov This proximal phosphate group acts as the catalytic base, abstracting a proton to neutralize the carbocation and form the final double bond in the this compound product. nih.govnih.govresearchgate.netillinois.edu
Criticality of Key Catalytic Residues (e.g., Histidine 78)
The catalytic activity of this compound Synthase (LPPS) is critically dependent on specific amino acid residues within its active site. Among these, Histidine 78 (His78) has been identified as an essential component for the enzyme's function. Structural and functional studies have revealed that His78 is located in the active site region and plays a pivotal role in the catalytic mechanism. researchgate.netnih.gov
Site-directed mutagenesis studies, where His78 was replaced with asparagine (H78N), resulted in a complete loss of the enzyme's ability to produce this compound (LPP). This demonstrates the indispensable nature of this specific histidine residue for catalysis. researchgate.net It is proposed that His78 facilitates the release of diphosphate during the condensation reaction of two dimethylallyl diphosphate (DMAPP) molecules. researchgate.netnih.gov The unique presence of this histidine residue in LPPS, as opposed to a neutral asparagine in structurally similar cis-prenyltransferases like undecaprenyl diphosphate synthase (UPPS), highlights its significance in dictating the specific "head-to-middle" condensation reaction that forms the irregular monoterpene precursor, LPP. researchgate.netnih.gov
Enzyme Kinetics and Substrate Specificity of Recombinant LPPS
Determination of Apparent Kinetic Parameters (K_m, k_cat)
The enzymatic performance of recombinant this compound Synthase from Lavandula x intermedia (LiLPPS) has been quantified through the determination of its apparent kinetic parameters. The enzyme specifically catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form this compound (LPP). nih.gov In vitro characterization of the bacterially produced and purified recombinant LiLPPS yielded the following kinetic values:
| Parameter | Value |
| Apparent K_m for DMAPP | 208 ± 12 µM |
| k_cat | 0.1 s⁻¹ |
These parameters indicate the substrate concentration at which the enzyme reaches half of its maximum velocity and the turnover number of the enzyme, respectively, providing a quantitative measure of its catalytic efficiency in synthesizing LPP. nih.gov
Substrate Binding and Saturation Behavior: Sigmoidal Kinetics and Hill Coefficient Analysis
Unlike enzymes that follow classic Michaelis-Menten kinetics, the substrate saturation curve for Lavandula x intermedia this compound Synthase (LiLPPS) exhibits a sigmoidal shape. nih.gov This sigmoidal behavior is characteristic of allosteric enzymes and indicates cooperative binding of the substrate, dimethylallyl diphosphate (DMAPP). nih.gov
The homodimeric nature of LiLPPS is consistent with this cooperative interaction between its catalytic sites. nih.gov Analysis of the sigmoidal saturation curve using the Hill equation revealed a Hill coefficient (H) of 2.7. nih.gov A Hill coefficient greater than 1 signifies positive cooperativity, meaning that the binding of one substrate molecule to the enzyme increases the affinity of the other active site for subsequent substrate molecules. nih.gov This positive cooperative binding among the catalytic sites of LiLPPS is a key feature of its enzymatic mechanism. nih.gov
Molecular and Genetic Basis of Lavandulyl Diphosphate Biosynthesis
Gene Isolation and Functional Characterization of Lavandulyl Diphosphate (B83284) Synthase Genes
The identification and functional analysis of the genes encoding lavandulyl diphosphate synthase (LPPS) have been pivotal in understanding the biosynthesis of irregular monoterpenes in Lavandula.
Homology-Based Cloning Strategies (e.g., Lavandula x intermedia LPPS, LiLPPS)
Researchers successfully isolated a novel cis-prenyl diphosphate synthase cDNA, designated as Lavandula x intermedia this compound synthase (LiLPPS), using a homology-based cloning strategy. nih.govnih.gov This approach leverages the sequence similarity between known genes and the target gene to design primers for amplification and cloning. The isolated LiLPPS was subsequently expressed in Escherichia coli for functional characterization. nih.govnih.gov
Open Reading Frame (ORF) Analysis and Predicted Protein Characteristics
The open reading frame (ORF) of the cloned LiLPPS gene was found to encode a protein of 305 amino acids. nih.govresearchgate.net The recombinant protein, produced in E. coli, has an approximate molecular weight of 34.5 kDa. nih.govnih.gov Functional assays revealed that this bacterially produced LiLPPS specifically catalyzes the condensation of two DMAPP units to form LPP. nih.gov
Biochemical analyses determined the kinetic parameters of LiLPPS, with an apparent Km value of 208 ± 12 μM and a kcat of 0.1 s⁻¹. nih.govcapes.gov.br The enzyme functions as a homodimer and exhibits a sigmoidal saturation curve with a Hill coefficient of 2.7, indicating positive cooperativity between its catalytic sites. nih.govcapes.gov.br Structurally, LiLPPS shares similarities with the bacterial cis-prenyl synthase, undecaprenyl diphosphate synthase (UPPS), containing two distinct active sites: an allylic site (S1) for DMAPP ionization and a second site (S2) that accommodates the DMAPP nucleophile. nih.govrcsb.org A key amino acid, His78, has been identified as essential for the catalytic activity of LiLPPS. nih.gov
Table 1: Predicted Protein Characteristics of Lavandula x intermedia this compound Synthase (LiLPPS)
| Characteristic | Value | Source |
|---|---|---|
| Number of Amino Acids | 305 | nih.govresearchgate.net |
| Molecular Weight (kDa) | ~34.5 | nih.govnih.gov |
| Quaternary Structure | Homodimer | nih.govcapes.gov.br |
| Kinetic Parameters | ||
| Km (for DMAPP) | 208 ± 12 μM | nih.govcapes.gov.br |
| kcat | 0.1 s⁻¹ | nih.govcapes.gov.br |
| Cooperativity | Positive (Hill coefficient = 2.7) | nih.govcapes.gov.br |
| Essential Catalytic Residue | His78 | nih.gov |
Transcriptional Regulation of LPPS Gene Expression
The expression of the LPPS gene is a tightly controlled process, influenced by various regulatory elements and molecules that ultimately dictate the rate of this compound biosynthesis.
Identification of Regulatory Elements and Promoter Regions
The promoter region of the LaMYC4 gene, a transcription factor involved in terpenoid biosynthesis in lavender, has been found to contain regulatory elements responsive to hormones and stress. nih.gov These elements allow the plant to modulate gene expression in response to various stimuli, including methyl jasmonate (MeJA) treatment, UV radiation, drought, low temperature, and pathogen infection. nih.gov While this provides insight into the regulation of the broader terpenoid pathway, specific regulatory elements and promoter regions directly controlling LPPS gene expression are an area of ongoing research.
Role of Transcription Factors in Modulating Biosynthetic Gene Expression
Transcription factors (TFs) are key regulators of gene expression. nih.gov In lavender, several families of TFs, including MYB, bHLH, bZIP, NAC, GeBP, and SBP-related proteins, are known to regulate genes involved in monoterpenoid biosynthesis. nih.govnih.gov For instance, the basic helix-loop-helix (bHLH) transcription factor LaMYC4 has been shown to regulate terpenoid biosynthesis in lavender. nih.gov Overexpression of LaMYC4 led to increased levels of certain terpenoids, highlighting its role in the biosynthetic pathway. nih.gov The MYB family of transcription factors is also known to play a significant role in regulating secondary metabolism in plants. mdpi.com While these TFs regulate the broader terpenoid pathway, their specific role in directly modulating LPPS gene expression is yet to be fully elucidated. It is suggested that regulatory mechanisms beyond the transcriptional control of LPPS may also influence the partitioning of precursors for terpene biosynthesis in lavender flowers. researchgate.netnih.gov
Influence of MicroRNAs on Gene Regulation
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally by binding to messenger RNA (mRNA), leading to its degradation or translational repression. nih.govdanaher.com In the context of terpenoid biosynthesis in the Lamiaceae family, to which lavender belongs, several miRNA families have been identified as potential regulators. nih.gov Computational analyses in Mentha species have implicated miR156, miR414, and miR5021 in the regulation of terpenoid biosynthesis. nih.gov Specifically, miR5021 is predicted to regulate a large number of transcripts involved in secondary metabolism. nih.gov These miRNAs can target genes encoding key enzymes in the pathway as well as transcription factors themselves, adding another layer of complexity to the regulatory network. nih.gov For example, miR156 is thought to regulate terpenoid biosynthesis by targeting the SPL transcription factor. nih.gov The precise influence of specific microRNAs on the regulation of the LPPS gene in Lavandula remains an active area of investigation.
Genomic Context and Evolutionary Insights into this compound Biosynthesis
The remarkable diversity of terpenoids in plants like lavender (Lavandula angustifolia) is the product of a dynamic evolutionary history written in their genomes. The genetic blueprint for this compound, an irregular monoterpene precursor, is embedded within a genomic landscape shaped by large-scale duplications and the expansion of key gene families. Understanding this context provides crucial insights into the origins of chemical diversity within the Lamiaceae family.
Gene Family Expansion of Terpenoid Biosynthetic Genes in Relevant Species
The evolution of specialized metabolic pathways, such as those for terpenoids, is often driven by the expansion and diversification of the underlying gene families. In Lavandula angustifolia, gene families related to terpenoid biosynthesis are significantly expanded compared to those in at least five other species within the Lamiaceae family. researchgate.netnih.govoup.com This expansion is a key factor behind the rich variety of monoterpenes and sesquiterpenes that characterize lavender's essential oil.
The primary gene families involved are the Terpene Synthases (TPS), Cytochrome P450 monooxygenases (CYP450s), and BAHD acyltransferases. nih.gov The TPS gene family, which catalyzes the formation of the basic terpene skeletons, is of a moderate size in most angiosperms, but its expansion in specific lineages is linked to chemodiversity. oup.com For instance, the expansion of the TPS-b subfamily, which primarily contains monoterpene synthases, is positively correlated with monoterpene diversity, while the expansion of the TPS-a subfamily is responsible for a greater variety of sesquiterpenes. nih.gov In lavender, which produces a wide array of volatile terpenoids, a high-quality reference genome revealed the presence of 100 genes across five of the seven major TPS gene subfamilies. researchgate.netresearchgate.net
Comparative genomics highlights the extent of this expansion. The table below illustrates the number of genes in key terpenoid biosynthetic families in L. angustifolia compared to other species in the Lamiaceae family.
| Gene Family | Lavandula angustifolia | Salvia splendens | Salvia miltiorrhiza | Scutellaria baicalensis | Tectona grandis |
| TPS | 100 | 85 | 41 | 38 | 61 |
| CYP450 | 464 | 410 | 251 | 225 | 309 |
| BAHD | 148 | 129 | 84 | 82 | 96 |
| Data sourced from a comparative genomic analysis of Lamiaceae species. researchgate.net |
This notable expansion in lavender provides a vast genetic toolkit for the evolution of new terpenoid products, including the irregular monoterpenes derived from this compound. oup.com
Impact of Tandem Duplications and Whole-Genome Duplication Events on Gene Diversification
The expansion of these critical gene families in lavender is not random but is the result of specific, large-scale genomic events. Gene duplication, occurring through tandem duplications (TD) and whole-genome duplications (WGD), is a primary driver of evolutionary innovation in plant genomes. nih.gov
Analysis of the L. angustifolia genome reveals a history marked by significant duplication events. In addition to the ancient γ-triplication event shared by all eudicots, the lavender lineage experienced two more recent, lineage-specific WGDs. researchgate.netnih.govoup.com These polyploidy events occurred at major geological transitions:
An older WGD event during the Eocene–Oligocene transition, approximately 29.6 million years ago (MYA). researchgate.netnih.govoup.com
A more recent WGD event during the Miocene–Pliocene transition, approximately 6.9 MYA. researchgate.netnih.govoup.com
These WGD events created massive numbers of duplicate genes, providing raw material for evolution. Following duplication, genes can undergo neofunctionalization (acquiring a new function), subfunctionalization (dividing the original function), or pseudogenization (becoming non-functional). nih.govwhiterose.ac.uk
Alongside WGD, tandem duplications, where a gene is duplicated in the same chromosomal region, have also played a crucial role. nih.gov The lavender genome contains numerous tandemly duplicated genes associated with terpenoid biosynthesis. researchgate.net For instance, a genomic analysis identified 342 terpenoid-related genes located within 126 tandem blocks. researchgate.net This is a significantly higher number than found in related Lamiaceae species such as Salvia miltiorrhiza and Scutellaria baicalensis. nih.gov These tandem duplication events are instrumental in creating gene clusters, such as TPS-TPS and TPS-CYP450 clusters, which can facilitate the coordinated regulation and evolution of sequential steps in a metabolic pathway. nih.govoup.com The combination of WGD and tandem duplications has therefore been the principal force behind the diversification of terpenoid biosynthetic genes in Lavandula. nih.govnih.gov
Phylogenetic Relationships of LPPS with Other Prenyl Diphosphate Synthases across Domains of Life
This compound synthase (LPPS) is an unusual enzyme that stands apart from the more common prenyl diphosphate synthases. While most terpene precursors are formed through a "head-to-tail" condensation of isopentenyl diphosphate (IPP) and an allylic diphosphate like dimethylallyl diphosphate (DMAPP), LPPS catalyzes a "head-to-middle" condensation of two DMAPP molecules. nih.govnih.gov This reaction forms this compound (LPP), the precursor to irregular monoterpenes like lavandulol (B192245). nih.gov
Phylogenetically, LPPS belongs to the cis-isoprenyl diphosphate synthase (cis-IDS) superfamily. nih.govacs.org This is significant because the biosynthesis of most plant monoterpenes is initiated by trans-prenyltransferases. nih.gov The structure of the plant-derived LPPS is remarkably similar to that of bacterial cis-prenyl diphosphate synthases, such as undecaprenyl diphosphate synthase (UPPS), which is involved in cell wall biosynthesis. nih.gov However, a key difference lies in the active site; LPPS contains a critical histidine residue (H78) where other cis-prenyltransferases typically have an asparagine. nih.gov
The broader terpene synthase (TPS) family in land plants is believed to have originated from an ancestral gene involved in primary metabolism, specifically the production of the phytohormone gibberellin via the precursor ent-kaurene. pnas.orgnih.gov This ancestral TPS gene likely underwent duplications early in land plant evolution, leading to subfunctionalization and neofunctionalization. researchgate.net This evolutionary path gave rise to distinct TPS subfamilies. The TPS-c and TPS-e/f subfamilies retain roles in both primary and specialized metabolism, while the angiosperm-specific TPS-a, TPS-b, and TPS-g subfamilies are almost exclusively dedicated to producing the vast array of specialized terpenoids that mediate ecological interactions. oup.comnih.gov LPPS, with its unique catalytic function and its place within the cis-IDS group, represents a fascinating evolutionary divergence within this superfamily, highlighting how gene duplication and functional shifts have enabled plants like lavender to create novel chemical structures. nih.govnih.gov
Comparative Biochemistry and Divergent Prenyltransferase Activities
Functional Divergence in Isoprenyl Diphosphate (B83284) Synthases
The functional diversity of isoprenyl diphosphate synthases is vast, extending beyond the fundamental cis-trans dichotomy. This divergence is evident when comparing enzymes that produce regular monoterpene precursors with those that synthesize irregular monoterpenes like lavandulyl diphosphate.
Geranyl diphosphate (GPP) synthase is a quintessential trans-IDS that catalyzes the head-to-tail condensation of DMAPP and IPP to form GPP, the precursor to most regular monoterpenes. ebi.ac.uk The functional differences between a GPP synthase and an irregular monoterpene synthase like this compound synthase (LPPS) are profound.
LPPS, identified in plants such as Lavandula x intermedia, is a cis-IDS that catalyzes an irregular 1'-2 (head-to-middle) condensation of two DMAPP molecules to form this compound. nih.goviastate.edu This represents a significant departure from the canonical head-to-tail mechanism of GPP synthase. The key functional distinctions are:
Substrate Utilization: GPP synthase utilizes both DMAPP and IPP. In contrast, LPPS utilizes two molecules of DMAPP. nih.gov
Condensation Reaction: GPP synthase performs a standard 1'-4 head-to-tail condensation. LPPS carries out an unusual 1'-2 head-to-middle linkage. nih.gov
Enzyme Family: GPP synthase belongs to the trans-IDS superfamily, whereas LPPS is a member of the cis-IDS superfamily. ebi.ac.uknih.gov
This functional divergence highlights the evolutionary plasticity within the IDS families, allowing for the generation of structurally unique isoprenoid backbones from the same basic C5 building blocks.
The biosynthesis of irregular monoterpenes is not limited to this compound. Other enzymes, such as chrysanthemyl diphosphate synthase (CPPS) and cyclothis compound synthase (CLDS), further illustrate the functional diversity of this enzyme class.
Chrysanthemyl diphosphate synthase (CPPS) , found in plants like Tanacetum cinerariaefolium, is an example of an irregular trans-IDS. nih.gov It catalyzes a 1'-2-3 head-to-middle condensation of two DMAPP units to form chrysanthemyl diphosphate, which features a distinctive cyclopropane (B1198618) ring. nih.gov Interestingly, some CPPS enzymes also produce minor amounts of this compound, indicating a degree of catalytic promiscuity. nih.gov Research comparing regular FPP synthases with CPPS suggests that only a few amino acid substitutions are necessary to switch the enzyme's activity from regular to irregular condensation. nih.gov
Cyclothis compound synthase (CLDS) represents another fascinating variation. This enzyme, also a cis-IDS, catalyzes a two-step reaction. acs.org It first performs a head-to-middle condensation of two DMAPP molecules to generate an LPP intermediate, which then undergoes cyclization to form cyclothis compound (CLPP). acs.orgnih.gov Structural comparisons between LPPS and CLDS reveal similar substrate-binding modes, although CLDS possesses a narrower substrate-binding pocket, which likely facilitates the subsequent cyclization step. acs.org
Table 2: Comparison of Regular and Irregular Monoterpene Synthases
| Enzyme | Abbreviation | Enzyme Family | Substrates | Primary Product | Condensation Type |
|---|---|---|---|---|---|
| Geranyl Diphosphate Synthase | GPPS | trans-IDS | DMAPP, IPP | Geranyl Diphosphate | 1'-4 (Head-to-Tail) |
| This compound Synthase | LPPS | cis-IDS | DMAPP, DMAPP | This compound | 1'-2 (Head-to-Middle) nih.gov |
| Chrysanthemyl Diphosphate Synthase | CPPS | trans-IDS | DMAPP, DMAPP | Chrysanthemyl Diphosphate | 1'-2-3 (Head-to-Middle) nih.gov |
| Cyclothis compound Synthase | CLDS | cis-IDS | DMAPP, DMAPP | Cyclothis compound | 1'-2 (Head-to-Middle) then Cyclization acs.orgnih.gov |
Elucidation of Structural Determinants Governing Product Stereochemistry and Chain Length Specificity
The precise control over product stereochemistry and chain length is a critical feature of isoprenyl diphosphate synthases, determined by specific structural elements within the enzyme's active site.
The determination of product chain length in trans-IDS is often attributed to the size and shape of the active site cavity, which acts as a molecular ruler. nih.gov The C-terminus of the protein can also play a crucial role, often closing over the active site to regulate substrate entry and product exit, thereby influencing the final product length. nih.govresearchgate.net For example, structural studies of Mycobacterium tuberculosis Rv2173, a short-chain trans-IDS, show that the C-terminal region is disordered in the absence of substrate but becomes ordered and closes the active site upon substrate binding. nih.govresearchgate.net
In some cases, the type of divalent metal cofactor can also influence product chain length. pnas.org For instance, the Phaedon cochleariae IDS1 produces mainly C10-geranyl diphosphate in the presence of Co²⁺ or Mn²⁺, but shifts to producing the longer C15-farnesyl diphosphate when Mg²⁺ is the cofactor. pnas.org
For irregular synthases, specific amino acid residues within the active site are critical for dictating the non-canonical condensation reaction. Mutagenesis studies have shown that a few key substitutions can convert a regular IDS into one that performs irregular coupling. nih.gov For example, a single amino acid change (histidine to tyrosine) in a Z,Z-farnesyl diphosphate synthase from tomato resulted in the synthesis of this compound. nih.gov This demonstrates that subtle changes in the active site environment can lead to dramatic shifts in catalytic function, enabling the evolution of enzymes that produce the diverse array of irregular monoterpenes found in nature.
Advanced Research Methodologies and Biotechnological Approaches for Lavandulyl Diphosphate
Recombinant Protein Expression and Purification Strategies for LPPS
The isolation and characterization of LPPS have been made possible by recombinant DNA technology, allowing for its production in heterologous systems and subsequent purification.
Expression Systems (e.g., Escherichia coli) and Optimization
Escherichia coli has been a commonly utilized host for the expression of recombinant LPPS. nih.govresearchgate.netnih.gov The open reading frame (ORF) of the Lavandula x intermedia LPPS (LiLPPS) gene, which encodes a protein of 305 amino acids, has been successfully cloned and expressed in E. coli. nih.govresearchgate.net In some instances, a truncated version of the LiLPPS gene, with the initial 55 residues corresponding to a putative chloroplast-targeting domain removed, was expressed to improve protein stability and facilitate crystallization. nih.gov
Optimization of expression often involves cloning the gene into a suitable expression vector, which is then transformed into an appropriate E. coli strain. nih.govnih.gov For instance, the LiLPPS ORF has been expressed to produce a bacterially-generated recombinant protein with a molecular weight of approximately 34.5 kDa. nih.govresearchgate.netnih.gov Another study reported the expression of a 63 kDa recombinant 1,8-cineole synthase (CINS) from L. x intermedia in E. coli, highlighting the utility of this system for various terpene synthases. nih.gov
Recent efforts in 2025 have demonstrated the de novo microbial biosynthesis of lavandulol (B192245) and lavandulyl acetate (B1210297) in E. coli using a modular three-plasmid system. biorxiv.orgbiorxiv.orgresearchgate.net This approach underscores the advancements in utilizing E. coli not just for enzyme expression, but as a cellular factory for producing LPP-derived compounds. biorxiv.orgbiorxiv.org
Affinity Chromatography and Other Purification Techniques
Affinity chromatography is a powerful and widely used technique for the purification of recombinant LPPS. nih.gov A common strategy involves expressing the LPPS protein with a polyhistidine-tag (His-tag), which allows for purification using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. nih.govresearchgate.netnih.govnii.ac.jp This method is based on the specific interaction between the His-tag and the nickel ions immobilized on the chromatography matrix. nih.gov
The purification of geranylgeranyl-diphosphate synthase from bovine brain was achieved in a single step using an affinity column constructed with a farnesyl diphosphate (B83284) analog as the ligand. nih.gov This highlights the potential for developing highly specific affinity matrices for purifying isoprenyl diphosphate synthases. nih.govnih.gov Following affinity chromatography, additional purification steps may be employed to achieve higher purity. The success of affinity purification is dependent on optimizing the protocol to ensure efficient capture and maximum recovery of the target protein. nih.gov
Table 1: Recombinant Expression and Purification of LPPS
| Enzyme | Source Organism | Expression Host | Protein Size (approx.) | Purification Method | Reference |
|---|---|---|---|---|---|
| Lavandulyl Diphosphate Synthase (LiLPPS) | Lavandula x intermedia | Escherichia coli | 34.5 kDa | Nickel-Nitrilotriacetic Acid (Ni-NTA) Affinity Chromatography | nih.govresearchgate.netnih.gov |
| Truncated this compound Synthase (Δ55 LiLPPS) | Lavandula x intermedia | Escherichia coli | Not specified | Not specified in abstract, but implied for crystallization | nih.gov |
Site-Directed Mutagenesis and Protein Engineering for Modified LPPS Activity
Site-directed mutagenesis and protein engineering are invaluable tools for investigating the structure-function relationships of enzymes like LPPS and for creating novel biocatalysts with desired properties.
Rational Design of LPPS Mutants to Probe Catalytic Function
By altering specific amino acid residues in the active site of LPPS, researchers can probe their roles in substrate binding and catalysis. For example, structural analysis of LiLPPS revealed that His78 is an essential residue for catalysis, proposed to facilitate the release of diphosphate from the substrate dimethylallyl diphosphate (DMAPP) in the allylic S1 binding site. nih.govnih.gov Mutagenesis of this residue would provide direct evidence for its catalytic role.
In a related enzyme, a Z,Z-farnesyl diphosphate synthase (zFPS), mutagenesis of histidine 103 to tyrosine (H103Y) was found to be a key element in conferring an irregular "head-to-middle" condensation function, leading to the production of this compound. researchgate.net This demonstrates how targeted mutations can switch the catalytic activity of a prenyltransferase. researchgate.net Further studies on cyclothis compound synthase (CLDS) have used site-directed mutagenesis to investigate the mechanism of proton abstraction during catalysis. nih.gov
Engineering of Regular Isoprenyl Diphosphate Synthases for Irregular Coupling Activities
A fascinating area of research involves engineering regular isoprenyl diphosphate synthases (IDSs), which typically catalyze "head-to-tail" condensations, to perform irregular "non-head-to-tail" couplings like that of LPPS. researchgate.netnih.gov For instance, neryl diphosphate synthase from Solanum lycopersicum (SlNPPS), a regular IDS, was engineered to enhance its latent irregular activity. researchgate.netnih.gov
The wild-type SlNPPS exhibits a very low level of irregular activity (0.4% of its regular activity), producing lavandulol and a trans-isomer of planococcol from two molecules of DMAPP, but only in the absence of its preferred substrate, isopentenyl diphosphate (IPP). researchgate.netnih.govd-nb.info By exchanging a single amino acid, asparagine 88, for histidine (N88H), the irregular activity of the mutant enzyme was significantly increased, reaching 13.1% of its regular activity. researchgate.netnih.gov These findings suggest that regular IDSs are promising scaffolds for protein engineering to generate novel irregular monoterpene structures. researchgate.netnih.govd-nb.info
Table 2: Engineered Isoprenyl Diphosphate Synthases for Irregular Terpene Production
| Original Enzyme | Source Organism | Mutation | Engineered Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Neryl Diphosphate Synthase (SlNPPS) | Solanum lycopersicum | N88H | Enhanced irregular coupling of two DMAPP units to produce this compound and planococcol diphosphate. | Irregular activity increased to 13.1% of regular activity. | researchgate.netnih.gov |
| Z,Z-Farnesyl Diphosphate Synthase (zFPS) | Wild tomato | H103Y | Gained irregular "head-to-middle" condensation activity, producing this compound. | A single residue switch induced irregular product formation. | researchgate.net |
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering aims to rewire the metabolism of microbial hosts to overproduce desired chemicals like this compound and its derivatives. oup.comtandfonline.com Both E. coli and the yeast Saccharomyces cerevisiae have been engineered for this purpose. biorxiv.orgbiorxiv.org
A key strategy is to increase the intracellular pool of the precursor molecule, DMAPP. oup.commdpi.com In yeast, this can be achieved by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1). biorxiv.orgbiorxiv.orgoup.com Deleting competing pathways, such as those involving the genes MLS1 and CIT2 in yeast, can further channel metabolic flux towards LPP production. biorxiv.orgbiorxiv.org
In a recent breakthrough, de novo biosynthesis of lavandulol was achieved in S. cerevisiae by expressing an engineered LiLPPS. biorxiv.orgbiorxiv.org Combinatorial pathway engineering, including overexpression of rate-limiting enzymes and gene deletions, resulted in lavandulol titers of up to 308.92 mg/L in a fed-batch fermentation system. biorxiv.orgbiorxiv.org
Similarly, E. coli has been engineered for the production of lavandulol and lavandulyl acetate. biorxiv.orgbiorxiv.orgresearchgate.net This was accomplished by establishing a three-plasmid expression system. biorxiv.orgbiorxiv.org A crucial step was the identification of an efficient endogenous E. coli pyrophosphatase, RdgB, which catalyzes the conversion of this compound to lavandulol. biorxiv.orgbiorxiv.org By co-expressing a lavender-derived alcohol acyltransferase (LiAAT4), the pathway was extended to produce lavandulyl acetate, reaching titers of 42.4 mg/L. biorxiv.orgbiorxiv.orgresearchgate.net These studies establish a foundation for the industrial-scale biomanufacturing of LPP-derived fragrance molecules. biorxiv.orgbiorxiv.org
Optimization in Heterologous Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)
The production of this compound (LPP) and its derivatives has been a significant focus of metabolic engineering in microbial hosts, offering a sustainable alternative to plant extraction and chemical synthesis. biorxiv.orgresearchgate.net Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered as cell factories for these irregular monoterpenes.
In Escherichia coli, researchers have established the de novo microbial biosynthesis of lavandulol and lavandulyl acetate through modular pathway engineering. biorxiv.orgbiorxiv.org A critical step involved the functional expression of the Lavandula x intermedia this compound synthase (LiLPPS) gene, which catalyzes the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) units to form LPP. nih.govnih.gov To convert the LPP intermediate into lavandulol, a comprehensive screening of 13 endogenous pyrophosphatases in E. coli was performed, identifying RdgB as a highly efficient LPP phosphatase. biorxiv.orgresearchgate.netbiorxiv.org This engineered strain, utilizing the mevalonate (MVA) pathway, achieved lavandulol titers of 24.9 mg/L. biorxiv.orgresearchgate.netbiorxiv.org Building upon this, a three-plasmid expression system was developed, which included the MVA pathway, the lavandulol biosynthesis module, and the further introduction of a lavender-derived alcohol acyltransferase (LiAAT4). biorxiv.orgresearchgate.net This final modification enabled the conversion of the microbially produced lavandulol into lavandulyl acetate, reaching a concentration of 42.4 mg/L. biorxiv.orgresearchgate.netbiorxiv.org
Saccharomyces cerevisiae has also proven to be a robust chassis for producing LPP-derived compounds. biorxiv.org Researchers demonstrated the feasibility of de novo lavandulol biosynthesis in yeast by expressing an engineered version of Lavandula x intermedia this compound synthase (LiLPPS). biorxiv.org Production was significantly enhanced through combinatorial pathway engineering strategies, which included the overexpression of genes for rate-limiting enzymes such as IDI1 and tHMG1, the deletion of competing pathway genes (MLS1, CIT2), and the use of stronger promoters to drive expression. biorxiv.org These systematic optimizations led to a substantial lavandulol titer of up to 308.92 mg/L in a fed-batch fermentation system, showcasing the high potential of yeast for industrial-scale biomanufacturing. biorxiv.org
Table 1: Engineering Strategies in Microbial Systems for this compound Derivative Production
| Host Organism | Key Genetic Modification | Target Product | Reported Titer (mg/L) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | Expression of LiLPPS and RdgB phosphatase | Lavandulol | 24.9 | biorxiv.org, biorxiv.org, researchgate.net |
| Escherichia coli | Expression of LiLPPS, RdgB, and LiAAT4 | Lavandulyl acetate | 42.4 | biorxiv.org, researchgate.net, biorxiv.org |
Genetic Manipulation and Pathway Engineering in Plant Systems
Genetic engineering in plant systems offers a direct route to modify the biosynthesis of this compound and its derivatives within their native host. nih.govresearchgate.net Research has indicated that the this compound synthase from Lavandula x intermedia (LiLPPS) is a key enzyme that could be manipulated to modulate the production of irregular monoterpenes like lavandulol in plants. nih.govresearchgate.net
One successful strategy has been to increase the flux towards the common monoterpene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov In one study, the gene for 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the initial step of the MEP pathway, was targeted. nih.gov By overexpressing a DXS cDNA from Arabidopsis thaliana in spike lavender (Lavandula latifolia), transgenic plants were generated that produced significantly higher levels of essential oils compared to control plants, an effect that was stable in the next generation. nih.govresearchgate.net
Understanding the regulation of precursor allocation is also crucial. While LiLPPS transcripts were found to be more abundant than those for the regular monoterpene precursor synthase (GPPS) in L. x intermedia flowers, this did not correlate with the final product ratio, where regular monoterpenes dominate. researchgate.netnih.gov This suggests that complex regulatory mechanisms beyond simple transcript abundance control the partitioning of precursors between regular and irregular monoterpene pathways. nih.gov Furthermore, protein engineering has been explored to alter the function of related enzymes. In one instance, a regular cis-isoprenyl diphosphate synthase from tomato, neryl diphosphate synthase (SlNPPS), was successfully mutated to enhance its latent ability to catalyze the irregular, non-head-to-tail condensation of two DMAPP units, mimicking the activity of LiLPPS. researchgate.net This demonstrates the potential to engineer existing plant enzymes to create novel biosynthetic capabilities for producing irregular monoterpenes. researchgate.net
Table 2: Genetic Engineering Approaches in Plant Systems for Terpenoid Production
| Strategy | Target Enzyme/Gene | Host System | Observed Outcome | Reference(s) |
|---|---|---|---|---|
| Precursor Pathway Upregulation | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Lavandula latifolia (Spike Lavender) | Increased production of essential oils. | nih.gov, researchgate.net |
| Enzyme Function Engineering | Neryl diphosphate synthase (SlNPPS) from Solanum lycopersicum | In vitro / Heterologous Expression | Enhanced irregular coupling activity to produce LPP. | researchgate.net |
Analytical Techniques for Characterization of this compound and Related Metabolites
The detection, quantification, and structural confirmation of this compound and its downstream products rely on sophisticated analytical methodologies. The phosphorylated and often non-volatile nature of LPP, combined with the structural complexity of its derivatives, necessitates the use of powerful techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound and related metabolites due to its high sensitivity and applicability to polar, non-volatile compounds. thermofisher.comnih.gov The analysis of phosphorylated molecules like LPP can be challenging due to their potential to adsorb to metal surfaces within standard LC systems, leading to poor peak shape and variability. waters.com To mitigate these issues, advanced systems featuring inert surfaces and specialized column chemistries, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are often employed. thermofisher.comwaters.com HILIC is particularly well-suited for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns. thermofisher.com
The general LC-MS workflow involves chromatographic separation followed by ionization, commonly using electrospray ionization (ESI), which is effective for polar molecules. thermofisher.com The mass spectrometer then detects the ions, providing mass-to-charge ratio information. For quantification, the abundance of the precursor ion of the target analyte is measured. thermofisher.com For confident identification, high-resolution mass spectrometry (HRAM-MS), such as with an Orbitrap analyzer, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. thermofisher.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented and the resulting pattern is compared against spectral libraries or used for de novo interpretation. thermofisher.com This technique has been applied in metabolomics studies of transgenic plants to analyze non-volatile metabolites and assess the impact of genetic engineering. nih.gov
Table 3: Overview of LC-MS Techniques for LPP-Related Metabolite Analysis
| Component | Description | Relevance to LPP Analysis | Reference(s) |
|---|---|---|---|
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention for polar and phosphorylated compounds like LPP. | thermofisher.com, waters.com |
| Ionization | Electrospray Ionization (ESI) | "Soft" ionization technique suitable for polar, thermally labile molecules. | thermofisher.com |
| Detection | High-Resolution Mass Spectrometry (HRAM-MS) | Provides accurate mass for empirical formula calculation. | thermofisher.com |
| Analysis | Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns for structural confirmation and identification. | thermofisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structure elucidation of novel compounds derived from this compound. ruc.dk While MS provides information on mass and elemental composition, NMR reveals the precise atomic connectivity and stereochemistry of a molecule. The process typically involves a suite of experiments, including one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC. ruc.dkresearchgate.net
NMR has been critically applied in the field to confirm the identity of products from engineered biosynthetic pathways. researchgate.net For example, when an engineered synthase was shown to produce irregular monoterpenes, the exact structures of the dephosphorylated products, including lavandulol and the novel trans-isomer of planococcol, were confirmed through detailed NMR analysis. researchgate.net In other studies, 1D and 2D NMR analyses were essential in identifying new lavandulyl flavanones isolated from natural sources. researchgate.net Beyond standard structure confirmation, advanced computational methods can be paired with NMR. Gauge-invariant atomic orbital (GIAO) NMR chemical shift calculations have been used to predict the ¹H and ¹³C NMR spectra for different possible stereoisomers of lavandulyl flavonoids. nih.gov By comparing these computationally predicted spectra with the experimental data, researchers were able to confidently assign the absolute stereochemistry of the compounds, a task that is often challenging with other methods. nih.gov
Table 4: Application of NMR Spectroscopy in Lavandulyl-Related Compound Characterization
| NMR Technique | Information Provided | Example Application | Reference(s) |
|---|---|---|---|
| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of protons and carbons. | Initial characterization of lavandulyl flavanones. | nih.gov, researchgate.net |
| 2D NMR (COSY, HMBC) | Reveals proton-proton and proton-carbon correlations to establish the molecular skeleton. | Elucidation of the complete structure of novel metabolites. | researchgate.net, ruc.dk |
| GIAO NMR Calculations | Predicts NMR chemical shifts to help assign stereochemistry. | Determining the chirality of the C-2" stereogenic center in lavandulyl flavonoids. | nih.gov |
Q & A
Q. How is lavandulyl diphosphate (LPP) identified as a key intermediate in lavender essential oil biosynthesis?
LPP is identified through biochemical characterization of this compound synthase (LPPS), which catalyzes the condensation of two dimethylallyl diphosphate (DMAPP) molecules. Gas chromatography-mass spectrometry (GC-MS) and enzymatic assays confirm LPP's role as a precursor for irregular monoterpenes like lavandulol and lavandulyl acetate, which dominate lavender essential oils .
Q. What experimental methods are used to determine the crystal structure of LPPS?
X-ray crystallography at resolutions ≤2.05 Å reveals LPPS's homodimeric "butterfly-like" fold. Structures solved in complex with substrates (e.g., DMAPP, S-thiolo-isopentenyldiphosphate) provide insights into active-site geometry (PDB IDs: 5HC7, 5HC8). Magnesium ions and conserved residues (e.g., H78) are critical for catalysis .
Q. How does LPPS violate the classical isoprene rule in terpene biosynthesis?
Unlike typical prenyltransferases requiring both DMAPP and isopentenyl diphosphate (IPP), LPPS exclusively uses two DMAPP molecules in a "head-to-middle" coupling mechanism. This irregularity challenges conventional isoprenoid biosynthesis models .
Advanced Research Questions
Q. What mutagenesis strategies elucidate the catalytic role of LPPS residues (e.g., H78)?
Site-directed mutagenesis (e.g., H78N) combined with enzymatic activity assays shows that histidine at position 78 is essential for proton transfer during LPP synthesis. Loss of activity in mutants confirms its role in stabilizing reaction intermediates .
Q. How do structural comparisons resolve functional contradictions between LPPS and other cis-prenyltransferases?
Despite structural homology with bacterial cis-prenyltransferases, LPPS lacks conserved asparagine residues (replaced by H78) and exhibits divergent substrate specificity. Structural overlays (e.g., with CLDS from Streptomyces) highlight unique loop regions governing "head-to-middle" coupling .
Q. What experimental approaches reconcile conflicting data on LPPS’s substrate promiscuity?
Competitive inhibition assays using DMAPP analogs (e.g., S-thiolo-DMAPP) and isotopic labeling reveal strict substrate specificity for DMAPP. Kinetic studies (Km and kcat values) further validate LPPS's preference for DMAPP over IPP .
Q. How can computational modeling complement crystallographic data to predict LPPS’s catalytic mechanism?
Molecular dynamics simulations of LPPS-substrate complexes identify conformational changes during catalysis. Docking studies with DMAPP analogs (e.g., dimethylallyl S-thiolodiphosphate) map electrostatic interactions in the active site, guiding mechanistic hypotheses .
Methodological Considerations
Q. What in vitro assays quantify LPPS activity and product specificity?
Radiolabeled [1-³H]-DMAPP is incubated with recombinant LPPS, and products are extracted via organic solvents. Thin-layer chromatography (TLC) and liquid scintillation counting quantify LPP formation. GC-MS further verifies product identity .
Q. How are LPPS gene homologs identified in non-model plant species?
EST libraries are screened using degenerate primers targeting conserved prenyltransferase motifs (e.g., DDXXD). Phylogenetic analysis of candidate sequences (e.g., CLDS from Streptomyces) identifies functional divergence .
Q. What strategies validate LPPS’s role in planta using genetic approaches?
RNAi-mediated silencing of LPPS in Lavandula reduces LPP and downstream monoterpene levels. Complementation assays in heterologous systems (e.g., E. coli) restore LPP synthesis, confirming gene function .
Data Contradiction Analysis
Q. How do conflicting reports on LPPS’s evolutionary origin inform its functional classification?
LPPS shares sequence homology with bacterial cis-prenyltransferases but exhibits unique "head-to-middle" activity. Phylogenetic trees incorporating LPPS homologs (e.g., Mcl22, CLDS) resolve its divergence from canonical terpene synthases .
Q. Why do some studies report LPPS activity in non-lavender species despite its lavender-specific role?
Horizontal gene transfer or convergent evolution may explain LPPS-like activity in Streptomyces. Comparative genomic analysis identifies conserved regulatory elements (e.g., promoter regions) that drive tissue-specific expression in lavender .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
